
1'N-Benzyl Biotin and 3'N-Benzyl Biotin (mixture of regioisomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’N-Benzyl Biotin (Mixture of Isomers) is a derivative of biotin, a water-soluble B-complex vitamin also known as vitamin B7 or vitamin H. Biotin plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The compound 1’N-Benzyl Biotin is characterized by the addition of a benzyl group to the biotin molecule, resulting in a mixture of isomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’N-Benzyl Biotin typically involves the benzylation of biotin. This process can be carried out using benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 1’N-Benzyl Biotin may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to separate the desired isomers from the mixture .
Analyse Chemischer Reaktionen
Types of Reactions: 1’N-Benzyl Biotin can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl group, reverting to biotin.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Biotin.
Substitution: Various benzyl-substituted biotin derivatives.
Wissenschaftliche Forschungsanwendungen
1’N-Benzyl Biotin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving biotin-dependent enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in biotin-related deficiencies.
Industry: Utilized in the production of biotin-enriched products and as a precursor for other biotin derivatives
Wirkmechanismus
The mechanism of action of 1’N-Benzyl Biotin involves its role as a coenzyme in carboxylation reactions. It binds to biotin-dependent carboxylases, facilitating the transfer of carbon dioxide in metabolic processes. The benzyl group may influence the compound’s binding affinity and specificity for different enzymes, potentially altering its biological activity .
Vergleich Mit ähnlichen Verbindungen
Biotin: The parent compound, essential for various metabolic processes.
Biocytin: A biotin-lysine conjugate, used in biotinylation reactions.
Biotinylated Compounds: Various derivatives where biotin is conjugated to other molecules for specific applications
Uniqueness: 1’N-Benzyl Biotin is unique due to the presence of the benzyl group, which can modify its chemical and biological properties. This modification can enhance its stability, alter its solubility, and potentially improve its efficacy in certain applications compared to other biotin derivatives .
Eigenschaften
Molekularformel |
C17H22N2O3S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
5-[(3aR,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid |
InChI |
InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14?,16-/m0/s1 |
InChI-Schlüssel |
MFFWFILLMGRYPI-SFIRGFGWSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H](C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


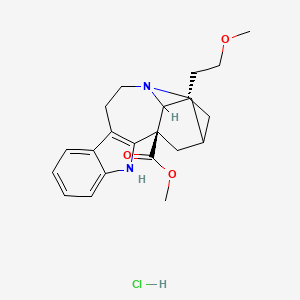

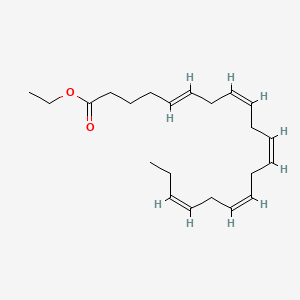
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
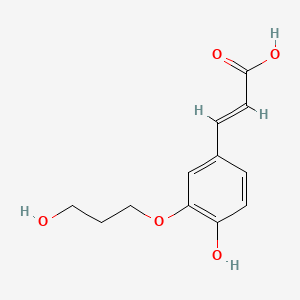

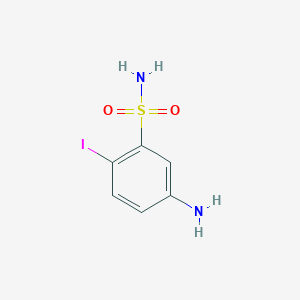
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
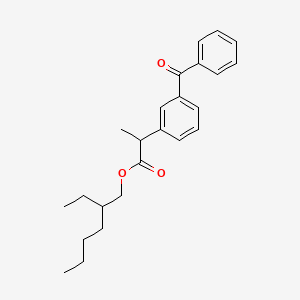
![4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino[2,3-h][3]benzazepine-2,3-dione Hydrochloride](/img/structure/B13844878.png)
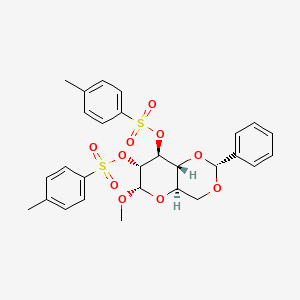
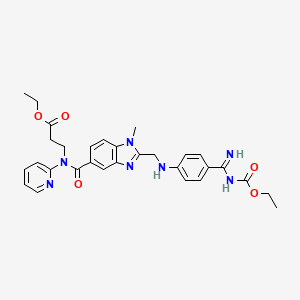
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)
